molecular formula C16H16O3 B1245816 7-Hydroxy-3-(4-hydroxybenzyl)chroman CAS No. 1180504-64-6

7-Hydroxy-3-(4-hydroxybenzyl)chroman

Cat. No.: B1245816
CAS No.: 1180504-64-6
M. Wt: 256.3 g/mol
InChI Key: GXMQROMLTBPBKV-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-hydroxybenzyl)chroman is a flavonoid compound known for its antioxidant properties. It is a white to pale yellow solid that can capture free radicals and prevent oxidative reactions. This compound is derived from the herbs of Dracaena cochinchinensis and has been studied for its potential health benefits .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Hydroxy-3-(4-hydroxybenzyl)chroman plays a significant role in biochemical reactions, particularly in the inhibition of proteasome activity. It interacts with enzymes such as chymotrypsin-like proteasomes, showing moderate inhibitory activity . This interaction is crucial as proteasomes are responsible for degrading misfolded or damaged proteins, and their inhibition can lead to the accumulation of such proteins, which is beneficial in certain therapeutic contexts.

Cellular Effects

This compound has been shown to induce neurite outgrowth in PC-12 cells, a model for neuronal differentiation . This compound influences cell function by promoting neuronal differentiation and survival, which is mediated through its interaction with neurotrophic factors. Additionally, it exhibits moderate inhibitory activities against proteasome activity, impacting cellular metabolism and protein turnover.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of chymotrypsin-like proteasome activity . This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including stress responses and apoptosis. The compound’s ability to induce neurite outgrowth is linked to its interaction with neurotrophic factors and subsequent activation of signaling pathways involved in neuronal differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound shows stability under specific storage conditions, such as desiccation at -20°C . Long-term studies indicate that its neurotrophic effects, such as neurite outgrowth, are sustained over prolonged exposure periods, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it promotes neuronal differentiation and survival without significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as excessive proteasome inhibition and subsequent cellular stress or apoptosis.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a proteasome inhibitor. It interacts with enzymes responsible for protein degradation, affecting metabolic flux and metabolite levels . The compound’s metabolism may also involve conjugation reactions, as indicated by its presence in human urine in conjugated forms .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with proteasomes . This localization is essential for its activity as a proteasome inhibitor. Additionally, any post-translational modifications or targeting signals that direct it to specific cellular compartments can further influence its function and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman typically involves the reaction of benzaldehyde and phenol in the presence of an acid catalyst. The specific reaction conditions can be adjusted based on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(4-hydroxybenzyl)chroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can yield a variety of functionalized derivatives .

Scientific Research Applications

7-Hydroxy-3-(4-hydroxybenzyl)chroman has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7,3’,4’-Trihydroxy-3-benzyl-2H-chromene
  • Episappanol
  • 4-O-Methylepisappanol
  • 3’-Deoxy-4-O-methylepisappanol
  • Sappanol
  • 4-O-Methylsappanol
  • 3’-Deoxy-4-O-methylsappanol
  • Sappanone B
  • 2-Hydroxy-7-O-methylscillascillin
  • Scillascillin

Comparison: 7-Hydroxy-3-(4-hydroxybenzyl)chroman is unique due to its specific hydroxyl and benzyl groups, which contribute to its distinct antioxidant and neurotrophic properties. Compared to similar compounds, it has shown moderate inhibitory activity against proteasome activity, making it a valuable compound for neurotrophic research .

Properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMQROMLTBPBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 7-hydroxy-3-(4-hydroxybenzyl)chroman?

A1: this compound has demonstrated neurotrophic activity by inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells at a concentration of 50 μg/mL. [] This suggests potential applications in neurodegenerative disease research. Additionally, this compound exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. [] Proteasome inhibition is a known target for cancer therapy, making this finding potentially relevant for anticancer drug discovery.

Q2: From which natural sources has this compound been isolated?

A2: This compound has been isolated from several plant sources, including:

  • Anemarrhena asphodeloides Bunge: The rhizomes of this plant, known as Anemarrhenae Rhizoma, are used in traditional medicine. []
  • Dracaena cochinchinensis (Lour.) S. C. Chen: This plant, also known as "dragon's blood," is known for its red resin. [, ]
  • Agave tequilana Weber: This plant is the source of tequila production. []
  • Dracaena cinnabari: This species, known as the dragon's blood tree, is used in traditional medicine. []

Q3: Does the structure of this compound relate to its biological activities?

A3: While the research provided doesn't delve into specific structure-activity relationship studies, the presence of phenolic hydroxyl groups in this compound is likely significant. These groups are often associated with antioxidant and radical scavenging activities. Further research is needed to establish a clear link between specific structural features and the observed biological activities.

Q4: What analytical techniques are typically employed to characterize and quantify this compound?

A4: The isolation and structural elucidation of this compound from natural sources commonly involve techniques like:

  • Column Chromatography: This method utilizes various stationary phases like silica gel, Sephadex LH-20, and reverse-phase C-18 to separate compounds based on their polarity and other chemical properties. [, ]
  • Spectroscopic Analyses: A combination of spectroscopic methods is used to determine the compound's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]

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